molecular formula C22H21N3O5 B3208013 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1049271-60-4

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B3208013
CAS No.: 1049271-60-4
M. Wt: 407.4 g/mol
InChI Key: PZDFKZROPCUXEK-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by relevant research findings.

Structural Characteristics

This compound comprises a benzo[d][1,3]dioxole moiety and a pyridazinone group. The presence of various functional groups may contribute to its diverse biological activities. The molecular formula is C23H23N3O5C_{23}H_{23}N_{3}O_{5} with a molecular weight of 421.4 g/mol .

Property Value
Molecular FormulaC23H23N3O5
Molecular Weight421.4 g/mol
CAS Number1021254-00-1

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions to form the desired structure. While specific synthetic routes are often proprietary or unpublished, the general approach includes the formation of the benzo[d][1,3]dioxole and pyridazinone components followed by their coupling to yield the final product .

Biological Activities

Preliminary studies indicate that This compound may exhibit several biological activities:

  • Antimicrobial Activity : Related compounds have shown significant antimicrobial properties against various bacterial and fungal strains. The lipophilicity of similar compounds has been correlated with enhanced antibacterial activity .
  • Anticancer Potential : Compounds with similar structural features have been evaluated for their anticancer effects. For instance, derivatives containing pyridazinone structures have demonstrated cytotoxic effects against cancer cell lines .
  • Enzyme Inhibition : Some studies suggest that compounds with related structures may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

Case Studies and Research Findings

Research has highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Activity : A study reported that derivatives of pyridazinone exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the structure could enhance therapeutic efficacy .
  • Antimicrobial Properties : Another investigation focused on similar compounds indicated moderate to significant antibacterial activities, particularly in lipophilic analogs .
  • Enzyme Inhibition Studies : Research showed that certain derivatives displayed selective inhibition against BChE with IC50 values comparable to established inhibitors like physostigmine .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-15-2-4-16(5-3-15)18-7-9-22(27)25(24-18)11-10-23-21(26)13-28-17-6-8-19-20(12-17)30-14-29-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDFKZROPCUXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.